chemical structure of Fluo-3 pentaammonium salt
chemical structure of Fluo-3 pentaammonium salt
Molecular Architecture, Photophysics, and Application in Electrophysiology [1]
Executive Summary
Fluo-3 pentaammonium salt is the membrane-impermeant, high-affinity calcium indicator of choice for precise stoichiometric quantification of intracellular calcium (
This guide details the chemical structure, the photoinduced electron transfer (PET) mechanism governing its fluorescence, and the rigorous protocols required for its deployment in quantitative calcium imaging.
Molecular Architecture
The efficacy of Fluo-3 relies on a chimeric structure that fuses a high-specificity chelator with a high-yield fluorophore.[1][2]
Structural Components
The molecule is bipartite, consisting of:
-
The Chelator (BAPTA-derivative): The calcium-binding domain is modeled after BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid).[1][2] This structure provides high selectivity for
over (approx. -fold preference), a critical requirement for cytosolic measurements where is millimolar and is nanomolar.[1][2] -
The Fluorophore (Xanthene core): A 2',7'-dichloro-fluorescein derivative is linked to the chelator.[1][2] The chlorine substituents lower the pKa of the phenolic hydroxyl group, ensuring the dye remains anionic and fluorescent at physiological pH (7.2–7.4).
The Pentaammonium Salt Significance
The "pentaammonium" designation refers to the five ammonium (
-
Solubility: These counterions render the molecule highly water-soluble (>10 mM), unlike the free acid form which is sparingly soluble.[1][2]
-
Impermeability: The charged carboxylates prevent the molecule from crossing lipid bilayers. This is a feature, not a bug; it ensures the dye remains trapped in the cell or pipette, preventing compartmentalization into organelles (a common artifact with AM esters).
Structural Logic Diagram
Figure 1: Structural logic of Fluo-3.[1][2] The BAPTA moiety dictates specificity, while the Fluorophore provides the readout. The ammonium counterions ensure aqueous solubility for pipette loading.
Photophysics & Chelation Dynamics[1][3]
Understanding the mechanism of action is vital for interpreting data artifacts such as background fluorescence or quenching.
Mechanism: Photoinduced Electron Transfer (PET)
Fluo-3 is non-ratiometric; it does not shift its emission peak upon binding calcium.[1][2] Instead, it operates via fluorescence enhancement .
-
Apo State (Ca-free): The nitrogen lone pair electrons on the BAPTA chelator quench the excited state of the attached fluorophore via PET. The dye is essentially "off" (very low fluorescence).[1][2][3]
-
Bound State (Ca-saturated): When
binds, it coordinates with the nitrogen lone pairs.[1][2] This engages the electrons, making them unavailable for transfer. PET is abolished, quenching stops, and the fluorophore emits photons.
Physicochemical Data Table[1][3]
| Property | Value | Notes |
| Molecular Weight | ~854.7 g/mol | Includes 5 |
| Dissociation Constant ( | 390 nM | At 22°C, pH 7.2 |
| Excitation Max | 506 nm | Compatible with 488 nm Argon laser |
| Emission Max | 526 nm | Standard FITC/GFP channel |
| Quantum Yield | 0.14 | At saturating |
| Fold Increase | > 40-fold | Fluorescence intensity (Bound vs Free) |
Mechanism Diagram
Figure 2: The PET Mechanism.[1][2] Calcium binding locks the nitrogen electrons, preventing them from quenching the fluorophore, resulting in a signal increase.[1]
Experimental Application: Patch-Clamp Loading
The salt form is specifically designed for invasive loading. The following protocol ensures stability and accurate concentration.
Reconstitution & Storage[1][2][3]
-
Solvent: Reconstitute the lyophilized powder in nuclease-free water to create a high-concentration stock (e.g., 5 mM). Do not use buffers containing Calcium or Magnesium for the stock.
-
Aliquot: Divide into small volumes (e.g., 10-20 µL) to prevent freeze-thaw degradation.
-
Storage: Store at -20°C, strictly protected from light.
Protocol: Internal Solution Preparation
Goal: Prepare a patch-pipette internal solution with a final dye concentration of 100–200 µM.
-
Base Solution: Prepare your standard Potassium-Gluconate or Cesium-Methanesulfonate internal solution.[1] Crucial: Omit EGTA or BAPTA if you intend to measure resting calcium levels, as Fluo-3 acts as the buffer.[1]
-
Dilution:
-
Filtration: Filter the final solution through a 0.22 µm syringe filter. Particles can block the pipette tip (1-2 µm diameter).[1][2]
-
Loading: Backfill the patch pipette. Protect the pipette holder from ambient light during the experiment.
Experimental Workflow Diagram
Figure 3: Preparation workflow for electrophysiological loading of Fluo-3 pentaammonium salt.
Troubleshooting & Critical Considerations
Temperature Dependence
The
-
At 22°C (Room Temp):
nM.[1][2][4] -
At 37°C (Physiological):
can shift.[1][2] -
Action: If performing experiments at 37°C, perform an in situ calibration or adjust the
value in your calculations to approximately 325-400 nM depending on ionic strength.
Photobleaching
Fluorescein derivatives are prone to photobleaching.
-
Symptom: Baseline fluorescence decreases over time despite stable Ca levels.
-
Mitigation: Use the lowest laser power possible (typically <5%).[2] Use a shutter to expose the sample only during acquisition.
Leakage
While the salt form is membrane impermeant, it can be pumped out by organic anion transporters in certain cell types.[5]
-
Mitigation: This is rarely an issue in whole-cell patch clamp (where the pipette acts as an infinite reservoir), but if using microinjection, co-injection with an anion transport inhibitor (e.g., Probenecid) may be considered, though it is less critical than with AM esters.[1][2]
References
-
Minta, A., Kao, J. P., & Tsien, R. Y. (1989). Fluorescent indicators for cytosolic calcium based on rhodamine and fluorescein chromophores.[6][7] Journal of Biological Chemistry, 264(14), 8171–8178.[1][6][7]
-
Thermo Fisher Scientific. Fluo-3, Pentaammonium Salt Product Information. Molecular Probes Handbook.
-
AAT Bioquest. Fluo-3, Pentaammonium Salt Spectrum & Properties.
-
Biotium. Fluo-3 Calcium Indicator Protocols.
Sources
- 1. Fluo-3 - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Fluo-3, pentaammonium salt | AAT Bioquest [aatbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. biotium.com [biotium.com]
- 6. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 7. Fluorescent indicators for cytosolic calcium based on rhodamine and fluorescein chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
